molecular formula C27H26N6O4 B2385975 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1111977-34-4

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2385975
CAS No.: 1111977-34-4
M. Wt: 498.543
InChI Key: PDDITJFVSZWUGH-UHFFFAOYSA-N
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Description

The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrimidoindole core, an oxadiazole ring, and an acetamide group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the oxadiazole ring, and the attachment of the acetamide group. Each step requires specific reagents and conditions, such as:

    Formation of the pyrimidoindole core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the acetamide group: This step often involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide: can be compared with other compounds that have similar structural features, such as:

    Pyrimidoindole derivatives: These compounds share the pyrimidoindole core and may exhibit similar biological activities.

    Oxadiazole-containing compounds: These molecules contain the oxadiazole ring and may have comparable chemical reactivity.

    Acetamide derivatives: Compounds with the acetamide group may have similar pharmacokinetic properties.

The uniqueness of This compound lies in its combination of these structural features, which may confer distinct properties and applications.

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-3-36-21-7-5-4-6-19(21)29-22(34)13-33-20-11-8-16(2)12-18(20)24-25(33)27(35)32(15-28-24)14-23-30-26(31-37-23)17-9-10-17/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDITJFVSZWUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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